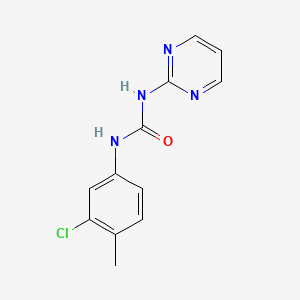
1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a pyrimidinyl group connected through a urea linkage. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 2-pyrimidinyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-3-(2-pyrimidinyl)urea can be compared with other similar compounds, such as:
1-(3-Chloro-4-methylphenyl)-3-(2-pyridinyl)urea: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
1-(3-Chloro-4-methylphenyl)-3-(2-pyrazinyl)urea: Contains a pyrazinyl group, leading to different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64699-76-9 |
|---|---|
Molecular Formula |
C12H11ClN4O |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C12H11ClN4O/c1-8-3-4-9(7-10(8)13)16-12(18)17-11-14-5-2-6-15-11/h2-7H,1H3,(H2,14,15,16,17,18) |
InChI Key |
YLLAZBVNZTUCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11948185.png)

![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)
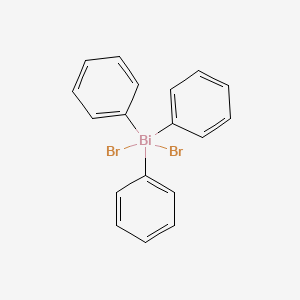


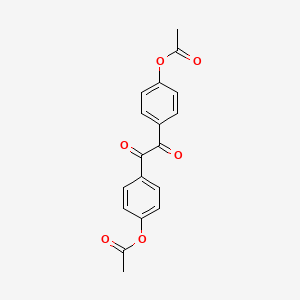

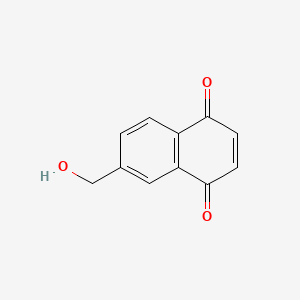
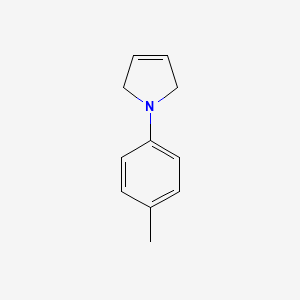
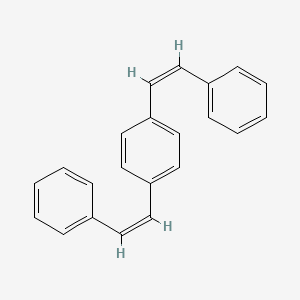

![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)
